molecular formula C9H17NO4 B12821092 N-Methylhex-5-en-1-amine oxalate

N-Methylhex-5-en-1-amine oxalate

Cat. No.: B12821092
M. Wt: 203.24 g/mol
InChI Key: SCRYAELKIKXXFF-UHFFFAOYSA-N
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Description

N-Methylhex-5-en-1-amine oxalate is an organic compound with the molecular formula C7H15N. It is a derivative of N-Methylhex-5-en-1-amine, which is a versatile amine compound composed of nitrogen, carbon, and hydrogen atoms. This compound is known for its potential in synthesizing other compounds and its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methylhex-5-en-1-amine oxalate typically involves the reaction of N-Methylhex-5-en-1-amine with oxalic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylhex-5-en-1-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Methylhex-5-en-1-amine oxalate has diverse applications in scientific research:

Mechanism of Action

The precise mechanism of action for N-Methylhex-5-en-1-amine oxalate is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. It may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylhex-5-en-1-amine oxalate is unique due to its specific combination of the amine group and the oxalate moiety, which imparts distinct chemical properties and reactivity. Its ability to act as a proton donor and catalyst makes it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

N-methylhex-5-en-1-amine;oxalic acid

InChI

InChI=1S/C7H15N.C2H2O4/c1-3-4-5-6-7-8-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6)

InChI Key

SCRYAELKIKXXFF-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC=C.C(=O)(C(=O)O)O

Origin of Product

United States

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